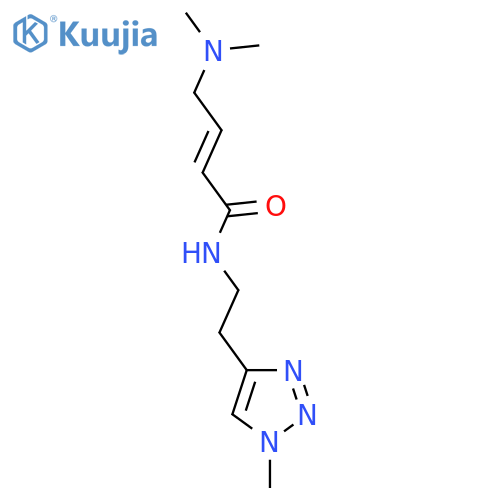

Cas no 2411333-34-9 ((2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide)

2411333-34-9 structure

商品名:(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide

- Z3952173672

- 2411333-34-9

- (2E)-4-(dimethylamino)-N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]but-2-enamide

- EN300-26579861

-

- インチ: 1S/C11H19N5O/c1-15(2)8-4-5-11(17)12-7-6-10-9-16(3)14-13-10/h4-5,9H,6-8H2,1-3H3,(H,12,17)/b5-4+

- InChIKey: SULQETYUXQJPBM-SNAWJCMRSA-N

- ほほえんだ: O=C(/C=C/CN(C)C)NCCC1=CN(C)N=N1

計算された属性

- せいみつぶんしりょう: 237.15896025g/mol

- どういたいしつりょう: 237.15896025g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579861-0.05g |

(2E)-4-(dimethylamino)-N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]but-2-enamide |

2411333-34-9 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

(2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

2411333-34-9 ((2E)-4-(dimethylamino)-N-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylbut-2-enamide) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量